Biotin-PEG4-alcohol
Overview
Description
Biotin-PEG4-alcohol is a biotinylation reagent that contains a biotin molecule attached to a polyethylene glycol (PEG) chain with a terminal primary hydroxyl group. The PEG spacer provides greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers. This compound is widely used in biochemical and biotechnological applications due to its ability to enhance the solubility and stability of biotinylated molecules .
Mechanism of Action
Target of Action
Biotin-PEG4-alcohol, also known as (+)-Biotin-PEG4-OH, is a biotinylation reagent . The primary target of this compound is proteins, specifically the e-amino group on lysines and the N-terminus of proteins . Biotin, a component of this compound, has a high affinity for proteins such as avidin and streptavidin , allowing for rapid and discrete binding.
Mode of Action
This compound interacts with its targets through a process known as biotinylation . This involves the attachment of biotin to proteins, which can then be detected or purified using avidin or streptavidin conjugates . The compound contains a primary hydroxyl (OH) that can be derivatized , allowing it to react with a variety of functional groups.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to protein detection and purification . By attaching biotin to proteins, it allows for the discrete identification and isolation of these proteins using avidin or streptavidin conjugates . This is particularly useful in research and diagnostic applications.
Pharmacokinetics
The compound’s polyethylene glycol (peg) spacer arm is known to provide greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers This suggests that the compound may have good bioavailability
Result of Action
The result of this compound’s action is the successful biotinylation of proteins . This allows for the discrete detection and purification of these proteins using avidin or streptavidin conjugates . This can be particularly useful in research and diagnostic applications where specific proteins need to be identified or isolated.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is known to be air sensitive , suggesting that its action, efficacy, and stability may be affected by exposure to air. Additionally, the compound’s solubility and therefore its action may be influenced by the solvent used
Biochemical Analysis
Biochemical Properties
Biotin-PEG4-alcohol is a biotinylation reagent with N-hydroxysuccinimide ester, and a 4 PEG spacer . The NHS group in this compound reacts with primary amines at pH 7.0-9.0 . It can be used to label the e-amino group on lysines, the N-terminus of proteins, and other primary amines .
Cellular Effects
A related compound, biotin-PEG4-1,8-naphthalimide, has been shown to induce DNA damage, affect DNA synthesis, and cause cell cycle arrest in the S phase in MGC-803 cells . It could also induce lipid peroxidation and thus lead to ferroptosis in MGC-803 cells .
Molecular Mechanism
It is known that the NHS group in this compound reacts with primary amines at pH 7.0-9.0 . This reaction can be used to label the e-amino group on lysines, the N-terminus of proteins, and other primary amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin-PEG4-alcohol is typically synthesized through a multi-step process involving the conjugation of biotin to a PEG chain. The process begins with the activation of biotin using a coupling agent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester. This activated biotin is then reacted with a PEG derivative containing a terminal hydroxyl group under mild conditions (pH 7-9) to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Biotin-PEG4-alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Conjugation: The biotin moiety can form strong non-covalent interactions with avidin or streptavidin proteins
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.
Substitution: Reagents such as tosyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base.
Conjugation: Avidin or streptavidin proteins under physiological conditions
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Substitution: Various substituted PEG derivatives.
Conjugation: Biotin-avidin or biotin-streptavidin complexes
Scientific Research Applications
Biotin-PEG4-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of biotinylated compounds for various chemical reactions.
Biology: Employed in the labeling and purification of proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and stability of therapeutic agents.
Industry: Applied in the development of diagnostic assays and biosensors .
Comparison with Similar Compounds
Biotin-PEG4-NHS Ester: Contains an NHS ester group that reacts with primary amines.
Biotin-PEG4-Hydrazide: Contains a hydrazide group that reacts with aldehydes.
Biotin-PEG4-DBCO: Contains a dibenzocyclooctyne (DBCO) group for copper-free click chemistry
Uniqueness: Biotin-PEG4-alcohol is unique due to its terminal hydroxyl group, which allows for further derivatization and functionalization. The PEG spacer provides enhanced solubility and stability, making it suitable for a wide range of applications compared to other biotinylation reagents .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O6S/c22-6-8-26-10-12-27-11-9-25-7-5-19-16(23)4-2-1-3-15-17-14(13-28-15)20-18(24)21-17/h14-15,17,22H,1-13H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIIDTTUJDVFCP-ZOBUZTSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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